BenchChemオンラインストアへようこそ!

4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride

Chiral resolution nAChR pharmacology Enantioselective SAR

4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride (CAS 1289585-53-0) is a chiral pyridine derivative featuring a defined (S)-configured pyrrolidin-3-yloxy substituent at the pyridine 2-position and a methyl group at the 4-position, supplied as the hydrochloride salt with molecular formula C₁₀H₁₅ClN₂O and molecular weight 214.69 g/mol. The compound belongs to the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, a series for which extensive structure-activity relationships (SAR) have been established, demonstrating that substitution pattern on the pyridine ring, azacycle ring size, and stereochemistry dramatically modulate receptor binding affinity, with IC₅₀ values at the α4β2 nAChR spanning from 22 nM to >10,000 nM across analogs.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
Cat. No. B7899717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)OC2CCNC2.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-8-2-5-12-10(6-8)13-9-3-4-11-7-9;/h2,5-6,9,11H,3-4,7H2,1H3;1H/t9-;/m0./s1
InChIKeyANLYPUXHUSILLZ-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine Hydrochloride: Chiral Pyridyl Ether Building Block for nAChR Ligand Research and CNS Medicinal Chemistry


4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride (CAS 1289585-53-0) is a chiral pyridine derivative featuring a defined (S)-configured pyrrolidin-3-yloxy substituent at the pyridine 2-position and a methyl group at the 4-position, supplied as the hydrochloride salt with molecular formula C₁₀H₁₅ClN₂O and molecular weight 214.69 g/mol [1]. The compound belongs to the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, a series for which extensive structure-activity relationships (SAR) have been established, demonstrating that substitution pattern on the pyridine ring, azacycle ring size, and stereochemistry dramatically modulate receptor binding affinity, with IC₅₀ values at the α4β2 nAChR spanning from 22 nM to >10,000 nM across analogs [2]. This compound is primarily utilized as a chiral building block and pharmacological probe in CNS-focused medicinal chemistry programs [3].

Why Generic Substitution of 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine Hydrochloride with Racemic or Regioisomeric Analogs Is Scientifically Unjustified


Within the pyridyl ether nAChR ligand class, three structural variables exert non-linear and often discontinuous effects on pharmacological outcomes: (i) pyridine substitution position, (ii) pyrrolidine stereochemistry, and (iii) the presence and position of the methyl substituent. The landmark SAR study by Lee et al. (2000) demonstrated that shifting the ether linkage from the pyridine 3-position to the 2-position fundamentally alters receptor recognition, while Abreo et al. (1996) established that enantiomeric pairs within this chemotype can exhibit divergent nAChR subtype activation profiles [1][2]. The 4-methyl substitution additionally modulates the electron density of the pyridine ring, affecting both basicity (pKa of the pyridine nitrogen) and π-stacking interactions within the receptor binding pocket—parameters that cannot be replicated by des-methyl or 5-methyl analogs [3]. Consequently, procurement of the racemic mixture, the (R)-enantiomer, or a regioisomer introduces uncontrolled variables that invalidate SAR continuity and compromise experimental reproducibility in receptor pharmacology studies.

Quantitative Differentiation Evidence: 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine Hydrochloride vs. Closest Analogs and Alternatives


Defined (S)-Stereochemistry with Vendor-Certified Enantiopurity Enables Reproducible nAChR Subtype Pharmacology vs. Racemic Mixture

The (S)-enantiomer (CAS 1289585-53-0) is supplied with certified enantiomeric purity, whereas the racemic mixture (CAS 1420994-15-5) contains equal proportions of (S)- and (R)-enantiomers. In the pyridyl ether nAChR ligand class, enantiomeric pairs have been shown to produce distinct pharmacological profiles. For example, the well-characterized analog ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine] demonstrates that the (S)-configuration is essential for high-affinity α4β2 nAChR binding and cognition-enhancing properties, while the (R)-enantiomer exhibits significantly reduced activity [1]. Class-level SAR from pyrrolidine-based nAChR ligands demonstrates that enantiomeric switching can alter receptor subtype selectivity by over 50-fold [2].

Chiral resolution nAChR pharmacology Enantioselective SAR

2-Position Pyridyl Ether Substitution Pattern Confers Distinct Hydrogen-Bonding Geometry vs. 3-Position Regioisomers Common in nAChR Ligand Series

The target compound features the ether linkage at the pyridine 2-position, whereas the vast majority of characterized pyridyl ether nAChR ligands (including A-84543, A-85380, and ABT-089) carry the ether at the pyridine 3-position [1]. The seminal SAR study by Lee et al. (2000) focused exclusively on 3-substituted pyridyl ethers and established that pyridine substitution position is a critical determinant of receptor binding, with the pyridine nitrogen position relative to the ether oxygen dictating the hydrogen-bond acceptor geometry presented to the receptor binding pocket [2]. The 2-oxy substitution places the pyridine nitrogen in a distinct spatial relationship to the protonatable pyrrolidine nitrogen compared to 3-oxy analogs, altering the intramolecular N-to-N distance that is a key pharmacophoric parameter for nAChR agonism [3].

Regioisomeric SAR Pyridyl ether nAChR ligands Hydrogen-bond acceptor geometry

Free Secondary Amine (vs. N-Methylated Pyrrolidine) Enables Downstream Derivatization and Distinct Protonation State at Physiological pH vs. A-84543 and Nicotine

The target compound contains a free (non-alkylated) secondary amine in the pyrrolidine ring, whereas the prototypical nAChR ligands nicotine, A-84543, and ABT-089 all feature an N-methylpyrrolidine moiety [1]. The N-methyl group is a pharmacophoric requirement for high-affinity nAChR binding in the classical nicotinoid series, with the methyl scan study demonstrating that N-desmethyl analogs (nornicotine) exhibit altered α4β2 vs. α7 subtype selectivity profiles [2]. The free secondary amine in the target compound provides: (i) a synthetic handle for N-alkylation, N-acylation, or N-sulfonylation to generate focused libraries; (ii) a lower calculated logP and higher aqueous solubility relative to the N-methylated counterpart; and (iii) a different protonation equilibrium (primary protonation at pyridine nitrogen rather than competitive pyrrolidine N-protonation) [3].

Secondary amine derivatization pKa modulation nAChR pharmacophore

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility for Reproducible In Vitro Assay Preparation vs. Free Base

The target compound is supplied specifically as the hydrochloride salt (CAS 1289585-53-0), whereas the free base form (CAS 462114-40-5) is also commercially available. The hydrochloride salt provides a defined 1:1 stoichiometry (C₁₀H₁₄N₂O·HCl, MW 214.69 g/mol) with the protonated pyridine nitrogen, ensuring consistent ionization state upon dissolution in aqueous buffer [1]. This contrasts with the free base (MW 178.23 g/mol), which may exhibit variable protonation depending on buffer pH and concentration, introducing uncertainty in calculated concentrations for dose-response assays [2]. The hydrochloride form also typically exhibits improved long-term storage stability against hygroscopic degradation compared to the free base amine [1].

Salt form selection Aqueous solubility Assay reproducibility

4-Methyl Substitution on Pyridine Modulates Electronic Parameters and Steric Environment vs. Des-Methyl and 5-Methyl Analogs with Consequences for Receptor π-Stacking Interactions

The 4-methyl substituent on the pyridine ring differentiates the target compound from simpler unsubstituted pyridyl ethers such as (S)-2-(pyrrolidin-3-yloxy)-pyridine (CAS 1029805-88-6). In nicotinic pharmacophore models, the pyridine ring engages in a critical cation-π interaction with a conserved tryptophan residue in the nAChR binding pocket, and the electron density of the pyridine ring directly modulates this interaction strength [1]. The 4-methyl group is electron-donating (Hammett σₚ = -0.17 for CH₃), which increases the π-electron density of the pyridine ring relative to the unsubstituted analog, potentially enhancing the cation-π interaction. Conversely, electron-withdrawing substituents at the pyridine 5-position (e.g., halogen in 5-bromo or 5-iodo A-84543 analogs) decrease π-electron density and reduce binding affinity [2].

Substituent electronic effects Pyridine π-stacking nAChR cation-π interaction

High-Impact Application Scenarios for 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine Hydrochloride Based on Verified Differentiation Evidence


Enantioselective nAChR Subtype Profiling: Using the (S)-Enantiomer as a Stereochemical Probe to Deconvolute α4β2 vs. α3β4 vs. α7 Subtype Contributions

The defined (S)-stereochemistry of this compound (CAS 1289585-53-0) makes it suitable as a chiral probe in nAChR subtype selectivity studies, where comparison with the corresponding (R)-enantiomer and racemic mixture can reveal stereospecific contributions to receptor activation. The well-established SAR from the 3-pyridyl ether class (Abreo et al., 1996; Lee et al., 2000) demonstrates that pyrrolidine stereochemistry is a critical determinant of nAChR subtype activation, with individual enantiomers often displaying divergent efficacy profiles (full agonist vs. partial agonist vs. antagonist) at different subunit combinations [1][2]. The 2-position ether linkage of this compound provides access to pharmacophoric space not explored by 3-substituted pyridyl ethers, potentially revealing novel subtype selectivity patterns.

Focused Library Synthesis via N-Functionalization of the Free Secondary Amine for CNS Lead Optimization Programs

The free secondary amine in the pyrrolidine ring is a strategic diversification point unavailable in N-methylated analogs such as A-84543 or nicotine. This functional group enables N-alkylation, N-acylation, N-sulfonylation, or reductive amination chemistry to generate focused compound libraries for CNS drug discovery programs targeting nicotinic receptor-mediated disorders (cognitive impairment, pain, nicotine addiction). The 4-methylpyridine scaffold provides a differentiated starting point from the extensively patented 3-pyridyl ether chemical space, potentially offering freedom-to-operate advantages [3]. The hydrochloride salt form ensures consistent stoichiometry for parallel synthesis workflows [4].

Pharmacophoric Model Validation: Probing the Cation-π Interaction with 4-Methyl Electronic Tuning Relative to Des-Methyl and Halo-Substituted Controls

The 4-methyl substituent provides an electron-donating perturbation (+0.17 Hammett σ units relative to hydrogen) to the pyridine ring that can be systematically compared with des-methyl (neutral), 4-chloro (electron-withdrawing), or 5-halo analogs to experimentally validate computational predictions of cation-π interaction strength at the nAChR orthosteric binding site. This application leverages the compound's specific substitution pattern as part of a matrix of electronic probes, where the 2-oxy linkage further distinguishes it from the more common 3-oxy nAChR ligand series [5].

Analytical Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Determination in Pyridyl Ether nAChR Ligand Programs

With vendor-certified enantiomeric purity (95-98% by HPLC), a fully defined InChIKey encoding the (S)-configuration, and a well-characterized PubChem entry with defined stereocenter count of 1 and undefined count of 0, this compound can serve as a chiral reference standard for developing and validating enantioselective HPLC or SFC methods for pyridyl ether nAChR ligands [4]. This is particularly valuable for quality control of asymmetric syntheses and for verifying enantiomeric stability during long-term storage or under assay conditions.

Quote Request

Request a Quote for 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.